Kasstasin is a novel peptide identified as a potent vasoconstrictor derived from the skin secretion of the African hyperoliid frog, Kassina maculata. This peptide comprises 21 amino acid residues and exhibits significant pharmacological properties, particularly in constricting smooth muscle. Its name is derived from the genus Kassina combined with "stasis," referring to its role in stopping blood flow. The peptide's unique structure and biological activity highlight its potential as a template for further pharmacological research and development.
Kasstasin is classified as a bioactive peptide, specifically a vasoconstrictor. It was isolated from the skin secretion of Kassina maculata, an amphibian known for its diverse array of bioactive compounds. The extraction and characterization of kasstasin were achieved through advanced techniques such as mass spectrometry and molecular cloning, confirming its unique structural properties compared to other known amphibian peptides .
The synthesis of kasstasin involves several critical steps:
The structural elucidation was performed using an Orbitrap mass spectrometer, which provided high-resolution data necessary for determining the peptide's sequence and modifications, including C-terminal amidation. This process is crucial for understanding how the peptide is synthesized in vivo and may influence its biological activity .
Kasstasin consists of 21 amino acids with a specific sequence: FIKELLPHLSGIIDSVANAIK. The C-terminal amidation enhances its stability and biological activity.
Kasstasin demonstrates significant biological reactivity, particularly as a vasoconstrictor. It acts on smooth muscle tissues, notably in the rat tail artery, where it has an effective concentration (EC50) of approximately 25 picomolar. This potency suggests that kasstasin can induce rapid vascular responses, making it a candidate for further pharmacological exploration .
The mechanisms by which kasstasin induces vasoconstriction involve interactions with specific receptors on smooth muscle cells, leading to increased intracellular calcium levels and subsequent contraction.
Kasstasin functions primarily as a vasoconstrictor through receptor-mediated pathways:
The precise receptors involved in kasstasin's action remain under investigation but are likely similar to those engaged by other known vasoconstrictors .
Studies indicate that kasstasin retains its biological activity across a range of physiological conditions, making it a robust candidate for therapeutic applications .
Kasstasin's primary application lies in pharmacology, particularly in exploring new treatments for conditions involving vascular dysfunctions such as hypertension. Its potent vasoconstrictive properties could lead to the development of new drugs aimed at regulating blood pressure or managing other cardiovascular diseases.
Additionally, ongoing research into amphibian skin secretions continues to unveil potential therapeutic peptides that may offer novel approaches to various medical conditions .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2